(S)-2-(4-Hydroxypiperidin-1-YL)-2-phenylacetic acid
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Overview
Description
(S)-2-(4-Hydroxypiperidin-1-YL)-2-phenylacetic acid is a chiral compound that features a piperidine ring substituted with a hydroxyl group and a phenylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(4-Hydroxypiperidin-1-YL)-2-phenylacetic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced via hydroxylation reactions, often using oxidizing agents.
Attachment of the Phenylacetic Acid Moiety: This step involves coupling reactions, such as esterification or amidation, to attach the phenylacetic acid moiety to the piperidine ring.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The hydroxyl group in the piperidine ring can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Ethers, esters.
Scientific Research Applications
(S)-2-(4-Hydroxypiperidin-1-YL)-2-phenylacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of (S)-2-(4-Hydroxypiperidin-1-YL)-2-phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the phenylacetic acid moiety play crucial roles in binding to these targets, leading to modulation of biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
- (S)-3-(4-Hydroxypiperidin-1-yl)butanenitrile
- 4-[(4-Hydroxypiperidin-1-yl)sulfonyl]benzoic acid
- 1-(4-Hydroxypiperidin-1-yl)ethan-1-one
Comparison: (S)-2-(4-Hydroxypiperidin-1-YL)-2-phenylacetic acid is unique due to its specific combination of a piperidine ring, hydroxyl group, and phenylacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. In comparison, similar compounds may lack one or more of these features, leading to differences in their reactivity, binding affinity, and overall utility in research and industry.
Properties
Molecular Formula |
C13H17NO3 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
(2S)-2-(4-hydroxypiperidin-1-yl)-2-phenylacetic acid |
InChI |
InChI=1S/C13H17NO3/c15-11-6-8-14(9-7-11)12(13(16)17)10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,16,17)/t12-/m0/s1 |
InChI Key |
ZJDTZMAMQPBQMM-LBPRGKRZSA-N |
Isomeric SMILES |
C1CN(CCC1O)[C@@H](C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1CN(CCC1O)C(C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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